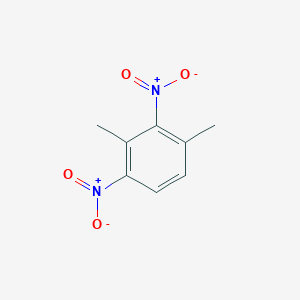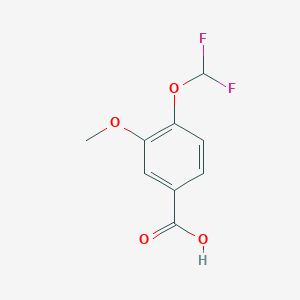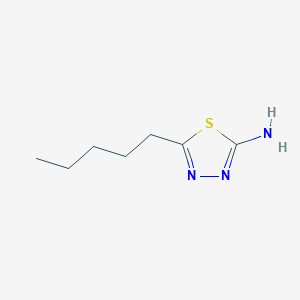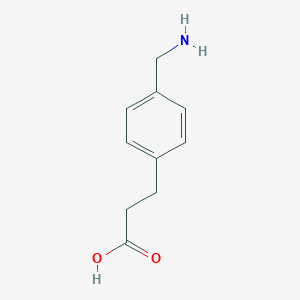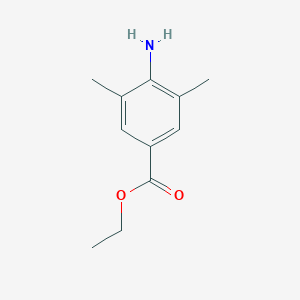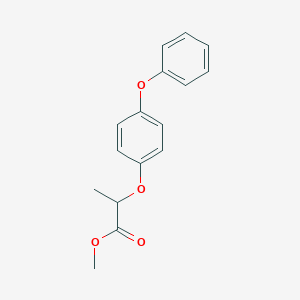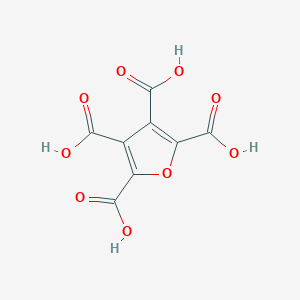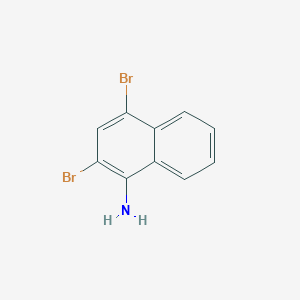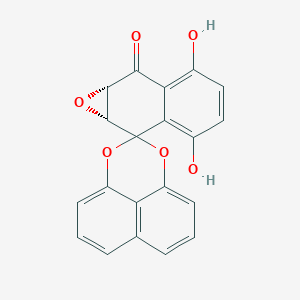
2-(Trifluoromethylthio)biphenyl
Overview
Description
2-(Trifluoromethylthio)biphenyl is an organic compound that features a biphenyl structure with a trifluoromethylthio group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethylthio)biphenyl can be achieved through several methods. One common approach involves the reaction of 2-(trichloromethylthio)biphenyl with a fluorinating agent such as triethylamine-trihydrogen fluoride salt . This reaction typically occurs under controlled conditions to ensure the selective introduction of the trifluoromethylthio group.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient fluorinating agents and optimized reaction conditions is crucial to achieve high yields and purity. The process may involve continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethylthio)biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylthio group can be introduced via electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Reagents: Reagents such as PhNHSCF3 (N-trifluoromethylsulfanyl)aniline in the presence of BF3·Et2O or triflic acid are commonly used for electrophilic trifluoromethylthiolation.
Oxidizing Agents: Agents like nitric acid can be used for oxidation reactions involving the biphenyl structure.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic trifluoromethylthiolation typically yields para-substituted SCF3 products when phenols are used as substrates .
Scientific Research Applications
2-(Trifluoromethylthio)biphenyl has several scientific research applications:
Pharmaceuticals: The compound’s unique chemical properties make it a valuable intermediate in the synthesis of various drug molecules.
Agrochemicals: It is used in the development of pesticides and herbicides due to its stability and biological activity.
Materials Science: The compound is explored for its potential use in advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-(Trifluoromethylthio)biphenyl exerts its effects involves the interaction of the trifluoromethylthio group with molecular targets. This group can enhance the compound’s stability, binding affinity, and biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Compounds: Compounds such as trifluoromethylbenzene and trifluoromethylphenol share similar structural features but differ in their functional groups.
Trifluoromethylthiolated Compounds: Other compounds with trifluoromethylthio groups, such as trifluoromethylthiobenzene, are also similar but may have different reactivity and applications.
Uniqueness
2-(Trifluoromethylthio)biphenyl is unique due to its biphenyl structure combined with the trifluoromethylthio group. This combination imparts distinct chemical properties, making it valuable for specific applications in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
1-phenyl-2-(trifluoromethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3S/c14-13(15,16)17-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDCYYVXWFVCRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448497 | |
| Record name | 2-(trifluoromethylthio)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129922-51-6 | |
| Record name | 2-(trifluoromethylthio)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
